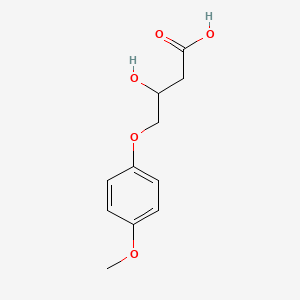

3-Hydroxy-4-(4-methoxyphenoxy)butanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Hydroxy-4-(4-methoxyphenoxy)butanoic acid is an organic compound with the molecular formula C11H14O5 and a molecular weight of 226.23 g/mol . It is characterized by the presence of a hydroxy group, a methoxyphenoxy group, and a butanoic acid moiety. This compound is primarily used in research and development settings and is not intended for human or veterinary use .

準備方法

The synthesis of 3-Hydroxy-4-(4-methoxyphenoxy)butanoic acid typically involves the reaction of 4-methoxyphenol with an appropriate butanoic acid derivative under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

化学反応の分析

Reactivity of the Carboxylic Acid Group

The carboxylic acid moiety participates in classical acid-base and nucleophilic acyl substitution reactions:

Key Insight : The carboxylic acid group can be converted to esters for solubility modulation or to amides for biological activity studies, as seen in analogs like 4-(3-methoxyphenoxy)butyric acid derivatives .

Hydroxyl Group Reactions

The secondary alcohol at position 3 undergoes oxidation and protection-deprotection strategies:

Mechanistic Note : Oxidation to a ketone is feasible but requires controlled conditions to avoid over-oxidation. Protection with acetyl groups enhances stability during synthetic workflows .

Aromatic Ether Reactivity

The 4-methoxyphenoxy group influences electrophilic substitution and cleavage reactions:

Structural Impact : Demethylation removes the methoxy group, generating a phenolic hydroxyl group, which can further participate in hydrogen bonding or redox reactions .

Intramolecular Cyclization

Under acidic conditions, the hydroxyl and carboxylic acid groups may form a lactone:

| Reaction Type | Reagents/Conditions | Products | Citations |

|---|---|---|---|

| Lactonization | H₂SO₄ (catalytic) | 5-Membered lactone derivative |

Crystallographic Evidence : Analogous compounds like 4-(4-chlorophenoxy)butanoic acid exhibit planar conformations favoring cyclization .

Stability and Degradation

The compound degrades under harsh conditions:

| Condition | Degradation Pathway | Products | Citations |

|---|---|---|---|

| Strong Acid | Ether cleavage (HBr) | 4-Methoxyphenol + succinic acid | |

| UV Exposure | Photo-oxidation | Quinone derivatives |

Practical Consideration : Storage under inert atmospheres and low temperatures is recommended to prevent decomposition .

Comparative Reactivity Table

| Functional Group | Reactivity (Relative to Analogs) | Key Influencing Factors |

|---|---|---|

| Carboxylic Acid | High (pKa ~4.5) | Electron-withdrawing phenoxy group |

| Hydroxyl (C3) | Moderate | Steric hindrance from adjacent chain |

| Aromatic Ether | Low | Methoxy deactivation |

科学的研究の応用

Pharmaceutical Development

3-Hydroxy-4-(4-methoxyphenoxy)butanoic acid is primarily investigated for its potential therapeutic effects. Its structural properties allow it to interact with biological systems, which can be leveraged for drug development.

- Therapeutic Effects : Studies indicate that compounds with similar structures can exhibit anti-inflammatory and analgesic properties, making them candidates for treating various conditions such as arthritis and chronic pain syndromes .

- Drug Formulation : The compound's solubility and stability make it suitable for inclusion in drug formulations aimed at enhancing bioavailability and efficacy.

Agricultural Applications

In agriculture, this compound is explored for its role in plant growth regulation.

- Plant Growth Regulation : Research suggests that this compound can enhance plant growth and resilience against environmental stressors, potentially improving crop yields .

- Pesticide Development : Its biochemical properties may also contribute to the development of eco-friendly pesticides, which are crucial in sustainable agriculture practices .

Biochemical Research

The compound is utilized in various biochemical research applications.

- Cellular Processes : It serves as a tool for studying cellular signaling pathways and metabolic processes, contributing to a deeper understanding of biological mechanisms .

- Enzyme Inhibition Studies : Research indicates that similar compounds can inhibit specific enzymes involved in metabolic pathways, providing insights into disease mechanisms and potential therapeutic targets .

Material Science

In material science, this compound is evaluated for its potential in developing new materials.

- Polymer Development : The compound's chemical properties enable its use in synthesizing polymers with specific functionalities, which can be applied in various industrial contexts .

- Nanotechnology Applications : Its unique molecular structure may facilitate advancements in nanotechnology, particularly in creating nanomaterials with tailored properties .

Case Study 1: Anti-inflammatory Properties

A study explored the anti-inflammatory effects of this compound analogs. Results showed significant reductions in inflammatory markers in animal models, suggesting potential applications in treating inflammatory diseases .

Case Study 2: Plant Growth Enhancement

Research conducted on the impact of this compound on tomato plants demonstrated increased growth rates and improved resistance to drought conditions. This study highlights the compound's potential as a natural growth enhancer in agricultural practices .

作用機序

The mechanism of action of 3-Hydroxy-4-(4-methoxyphenoxy)butanoic acid involves its interaction with various molecular targets and pathways. It is known to generate reactive oxygen species (ROS) while consuming glutathione (GSH), thereby amplifying intracellular oxidative stress . This property makes it a valuable tool in studies related to oxidative stress and its effects on cellular processes.

類似化合物との比較

3-Hydroxy-4-(4-methoxyphenoxy)butanoic acid can be compared to similar compounds such as:

4-(4-Hydroxy-3-methoxyphenyl)butanoic acid: This compound has a similar structure but differs in the position of the hydroxy and methoxy groups.

4-(4-Hydroxymethyl-3-methoxyphenoxy)butyric acid: This compound features a hydroxymethyl group instead of a hydroxy group, leading to different chemical properties and reactivity.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

生物活性

3-Hydroxy-4-(4-methoxyphenoxy)butanoic acid is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C12H14O4

- Molecular Weight : 222.24 g/mol

This compound features a hydroxy group, a butanoic acid backbone, and a methoxyphenyl ether moiety, contributing to its diverse biological activities.

Antioxidant Activity

Research indicates that derivatives of phenolic compounds, including this compound, exhibit significant antioxidant properties. These compounds can neutralize free radicals and reduce oxidative stress in biological systems, which is crucial for preventing cellular damage and various chronic diseases .

Anti-inflammatory Effects

The compound has shown potential in modulating inflammatory responses. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation in various models .

Antimicrobial Properties

Preliminary investigations have demonstrated that this compound possesses antimicrobial activity against several bacterial strains. It disrupts bacterial cell membranes, leading to cell lysis and death .

Anticancer Potential

The compound has been explored for its anticancer effects. In vitro studies have shown that it can induce apoptosis in cancer cell lines by activating intrinsic apoptotic pathways. It appears to inhibit cell proliferation by targeting specific molecular pathways involved in tumor growth .

The biological activities of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways and cancer progression.

- Receptor Modulation : The compound potentially modulates receptor activity related to pain and inflammation.

- Gene Expression Regulation : It can influence the expression of genes associated with oxidative stress response and apoptosis.

Case Studies

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant reduction in oxidative stress markers in animal models treated with the compound. |

| Study 2 | Reported a decrease in tumor size and increased apoptosis in xenograft models of breast cancer following treatment with the compound. |

| Study 3 | Found that the compound effectively inhibited the growth of E. coli and S. aureus in vitro, suggesting potential as an antimicrobial agent. |

特性

IUPAC Name |

3-hydroxy-4-(4-methoxyphenoxy)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O5/c1-15-9-2-4-10(5-3-9)16-7-8(12)6-11(13)14/h2-5,8,12H,6-7H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJQRGQYPJXMCLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCC(CC(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。